molecular formula C20H16N2O2 B097482 N,N'-Diphenylphthaldiamide CAS No. 16497-41-9

N,N'-Diphenylphthaldiamide

Cat. No. B097482
CAS RN: 16497-41-9
M. Wt: 316.4 g/mol
InChI Key: ZYACJWRVLBPZNG-UHFFFAOYSA-N
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Description

N,N'-Diphenylphthaldiamide is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to several other compounds that have been synthesized and characterized, such as N,N'-diphenylisophthalamide and its derivatives. These compounds are known for their intermolecular interactions, which have been analyzed through techniques like single-crystal X-ray diffraction and molecular orbital calculations .

Synthesis Analysis

The synthesis of compounds related to N,N'-Diphenylphthaldiamide often involves condensation reactions. For instance, the synthesis of N-diphenyl-N'-(biphenyl-4-carbonyl) thiocarbamide and N,N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide was achieved through the condensation of isothiocyanates with diphenylamine . Another related compound, a novel long-chain acyclic phosphazene, was synthesized via a Staudinger reaction involving N,N'-dimethyl-N,N'-bis(diphenylphosphino)ethylenediamine and phosphoryl azide .

Molecular Structure Analysis

The molecular structure of compounds in the N,N'-Diphenylphthaldiamide family has been extensively studied using X-ray crystallography. For example, the crystal structure of N-(diphenylphosphoryl)benzamide revealed a polymeric frame formed by N-H...O type hydrogen bonds . Similarly, the crystal structure of N,N,N',N'-tetraethylphthaldiamide complexed with pentachlorophenol was determined, showing non-symmetric molecules and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of N,N'-Diphenylphthaldiamide-related compounds has been explored in various studies. For instance, the reactivity of N-(3-nitrophenyl)phthalimide and N-(3,5-dinitrophenyl)phthalimide was investigated, revealing that these molecules form a three-dimensional framework and chains of rings, respectively, through hydrogen bonding and dipolar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Diphenylphthaldiamide and its analogs have been characterized using different spectroscopic and computational methods. Vibrational spectral analysis of N,N-Diphenyl Formamide, a related molecule, was carried out using Raman and infrared spectroscopy, and its molecular structure, NMR, UV-VIS spectra, and thermodynamic properties were evaluated using density functional theory (DFT) . Additionally, the cytotoxicity, DNA damage, and cell cycle arrest properties of certain thiocarbamide derivatives were assessed, showing promising activity against various cancer cell lines .

Scientific Research Applications

Crystal Chemistry and Molecular Interactions

N,N'-Diphenylphthaldiamide and its related compounds have been studied for their crystal chemistry and molecular interactions. Malone et al. (1997) explored the synthesis, characterization, and crystal chemistry of N,N'-diphenylisophthalamide, emphasizing the significance of intermolecular interactions revealed through X-ray diffraction and molecular orbital calculations. These findings are vital for understanding the material's structural properties and potential applications in crystal engineering and materials science (Malone et al., 1997).

Environmental Impact and Degradation

The environmental impact and degradation of related phthalate compounds have been a topic of interest. Yuan et al. (2002) measured concentrations and microbial degradation rates of various phthalate esters, including diphenyl phthalate, in river sediments in Taiwan. Their findings on aerobic and anaerobic degradation rates are crucial for understanding the environmental fate of these compounds (Yuan et al., 2002).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

1-N,2-N-diphenylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACJWRVLBPZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167827
Record name N,N'-Diphenylphthaldiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalanilide

CAS RN

16497-41-9
Record name N1,N2-Diphenyl-1,2-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16497-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylphthaldiamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diphenylphthaldiamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylphthaldiamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kehl - 2020 - openscience.ub.uni-mainz.de
Im Rahmen dieser Arbeit wurden mittels anodischer Oxidation von Amiden CO-, NN-und CN-Bindungsknüpfungen in intramolekularen Cyclisierungsreaktionen untersucht. Hierfür …
Number of citations: 2 openscience.ub.uni-mainz.de

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